molecular formula C25H23N3OS B303921 3-amino-N,N-diphenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N,N-diphenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B303921
M. Wt: 413.5 g/mol
InChI Key: GPNCFTTTZLTLHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N,N-diphenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential for use as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-amino-N,N-diphenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-N,N-diphenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has various biochemical and physiological effects. It has been shown to decrease levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 3-amino-N,N-diphenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the clinic.

Future Directions

There are several future directions for research on 3-amino-N,N-diphenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to explore its potential as a treatment for bacterial and viral infections. Additionally, research can be done to optimize its use in the clinic, such as determining the optimal dosage and administration route.

Synthesis Methods

The synthesis of 3-amino-N,N-diphenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves the reaction of 2-aminothiophenol and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of sodium methoxide. The resulting intermediate is then reacted with diphenylacetonitrile to yield the final product.

Scientific Research Applications

Research has shown that 3-amino-N,N-diphenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has potential as a therapeutic agent for various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, it has been shown to have activity against certain bacterial and viral infections.

properties

Product Name

3-amino-N,N-diphenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Molecular Formula

C25H23N3OS

Molecular Weight

413.5 g/mol

IUPAC Name

6-amino-N,N-diphenyl-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C25H23N3OS/c26-22-20-16-17-10-4-1-9-15-21(17)27-24(20)30-23(22)25(29)28(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-3,5-8,11-14,16H,1,4,9-10,15,26H2

InChI Key

GPNCFTTTZLTLHD-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)N=C3C(=C2)C(=C(S3)C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5)N

Canonical SMILES

C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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